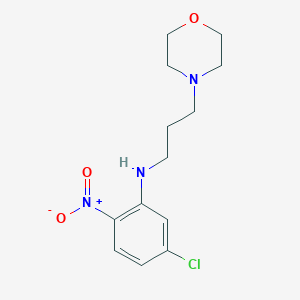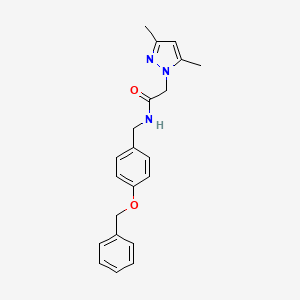
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methylcyclohexyl)urea is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in various tissues, including the central and peripheral nervous systems. TRPV1 is involved in the perception of pain, temperature, and other sensory stimuli, and its dysregulation has been implicated in several pathological conditions.
科学的研究の応用
Human Urinary Carcinogen Metabolites: Biomarkers for Tobacco and Cancer
This study discusses the utility of measuring human urinary carcinogen metabolites, including various metabolites of benzene and nitrosamines, to obtain crucial information about tobacco use and cancer. Such metabolites serve as biomarkers for carcinogen exposure and metabolism in humans (Hecht, 2002).
Urease Inhibitors as Potential Drugs for Gastric and Urinary Tract Infections
This review covers the patent literature on urease inhibitors with potential applications in medicine, highlighting their role in treating infections caused by Helicobacter pylori and Proteus species. Despite the effectiveness of these compounds, the review notes the need for further exploration of urease inhibition (Kosikowska & Berlicki, 2011).
Urea Biosensors: A Comprehensive Review
This comprehensive review focuses on the advances in biosensors for detecting and quantifying urea concentrations, highlighting the significance of urea detection in various fields such as medical diagnostics, food preservation, and agriculture. It discusses different materials used for enzyme immobilization in urea biosensors (Botewad et al., 2021).
Ethyl Carbamate in Foods and Beverages
This review examines the presence of ethyl carbamate, a genotoxic and carcinogenic compound, in fermented foods and beverages. The paper discusses its formation mechanisms, health implications, and potential strategies for reducing its levels in food products (Weber & Sharypov, 2009).
Therapeutic Potential of Ursolic Acid
Ursolic acid, found in several plants, exhibits a range of biological activities including anti-tumor, anti-diabetic, and neuroprotective properties. This review presents the evidence of its beneficial effects for managing neurodegenerative and psychiatric disorders, underscoring the chemical's versatility in therapeutic applications (Ramos-Hryb et al., 2017).
These studies, while not directly associated with the precise chemical compound inquired about, reflect the extensive range of scientific inquiry into related compounds. They highlight the diverse applications and the importance of such research in understanding chemical interactions, potential therapeutic uses, and the implications for human health and disease. For further exploration of these topics and access to a wealth of scientific insights, visiting consensus.app is recommended.
特性
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-3-26-17-10-8-16(9-11-17)23-13-15(12-19(23)24)21-20(25)22-18-7-5-4-6-14(18)2/h8-11,14-15,18H,3-7,12-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXHAIBEUONXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(4-chloro-3-fluorophenyl)methyl]-N-(2-hydroxypropyl)acetamide](/img/structure/B2440249.png)
![(E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440254.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2440257.png)


![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2440264.png)
![4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]benzaldehyde](/img/structure/B2440265.png)


![4-(benzyloxy)benzenecarbaldehyde N-[4-(tert-butyl)phenyl]hydrazone](/img/structure/B2440269.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2440272.png)